molecular formula C18H21NO2 B2564352 N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline CAS No. 847269-06-1

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline

Cat. No.: B2564352
CAS No.: 847269-06-1
M. Wt: 283.371
InChI Key: OEHUJZWUSSYFSH-UHFFFAOYSA-N
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Description

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is a synthetic organic compound of significant interest in chemical and pharmaceutical research. Its molecular structure features an aniline group linked to a 2,5-dimethoxyphenyl ring system through a but-3-en-1-yl chain, creating a complex scaffold with multiple points for chemical modification. This structure suggests potential as a key intermediate in organic synthesis, particularly in the exploration of novel compounds for neuroscience research, given the presence of substituted phenethylamine-like motifs. The alkene group in the side chain offers a versatile handle for further functionalization via reactions such as hydrofunctionalization or cycloadditions, making it a valuable building block for constructing more complex molecular architectures like libraries for drug discovery. Researchers may also investigate its potential interactions with various neurotransmitter receptors. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUJZWUSSYFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and aniline.

    Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding 2,5-dimethoxyphenylbut-3-en-1-aldehyde.

    Reductive Amination: The intermediate aldehyde is then subjected to reductive amination with aniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond in the butenyl chain can be achieved using hydrogenation catalysts.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoquinone derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess antimicrobial and anticancer properties. The compound's interaction with specific biological targets could lead to the development of new drugs aimed at treating various diseases.

Biological Activities

Research indicates that this compound may influence biological pathways related to melanogenesis . For instance, compounds related to this structure have been shown to enhance melanin synthesis in certain cell lines, suggesting potential applications in treating hypopigmentation disorders .

Industrial Applications

In the industrial sector, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties make it suitable for developing new materials and chemical processes .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. This suggests that this compound could be further explored as a candidate for cancer therapy .

Case Study 2: Melanogenesis Enhancement

In research examining the effect of related compounds on melanogenesis, it was found that specific derivatives increased tyrosinase expression via Upstream Stimulating Factor 1 (USF1). This mechanism highlights the potential of this compound in cosmetic and therapeutic applications aimed at skin pigmentation disorders .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic agent for antimicrobial and anticancer treatments
Biological ResearchInvestigated for enhancing melanogenesis and other biological activities
Industrial UseBuilding block for synthesizing complex molecules and developing new materials

Mechanism of Action

The mechanism by which N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: 2,5- vs. 3,5-Dimethoxy Substitution

The most closely related analogs are N-(but-3-en-1-yl)-3,5-dimethoxyaniline and derivatives (e.g., acetamides, carbamates). Key differences include:

Property N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline N-(but-3-en-1-yl)-3,5-dimethoxyaniline
Methoxy Positions 2,5 (para orientation) 3,5 (meta orientation)
Synthetic Accessibility Discontinued; no synthesis protocol reported High yield (94% via method A)
Derivative Formation Not documented Acetamide (86% yield), carbamates
Applications Unknown Precursor to bicyclic resorcinols

The 3,5-dimethoxy isomer’s para-substituted analogs are well-studied in enantioselective organocatalysis, particularly for constructing bicyclic resorcinol frameworks via intramolecular C-H activation . In contrast, the 2,5 isomer’s steric profile may hinder analogous reactivity due to proximity of the methoxy groups to the reactive but-3-en-1-yl chain.

Electronic and Steric Effects

  • 3,5-Dimethoxy Groups: The meta-substitution pattern creates a symmetric electronic environment, favoring cyclization via C-H activation. This is critical for forming bicyclic resorcinols, as demonstrated in enantioselective organocatalysis .
  • Additionally, the electron-donating methoxy groups in the 2-position could alter the aromatic ring’s electronic properties, affecting regioselectivity in reactions.

Biological Activity

N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline is a novel organic compound with the molecular formula C₁₈H₂₁N O₂ and a molecular weight of approximately 283.36 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation reactions involving aniline derivatives.
  • Condensation reactions with appropriate aldehydes or ketones.
  • Cross-coupling reactions that utilize palladium catalysts for the formation of carbon-nitrogen bonds.

These methodologies allow for the efficient production of this compound, facilitating further biological evaluations.

Antiproliferative Effects

Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC₅₀ values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, demonstrating potent pro-apoptotic effects without significant toxicity to healthy cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Pro-apoptotic Effect (%)
20aHG-30.1795
20fPGA-10.3587
23aHG-30.5090
25nPGA-11.9797

These findings suggest that this compound may possess similar or enhanced biological activities due to its unique structural features.

The mechanism by which this compound exerts its biological effects is likely related to its ability to induce reactive oxygen species (ROS) generation within cancer cells. This ROS flux leads to increased apoptosis and reduced cell viability under experimental conditions .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound analogs in vitro against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways.

Case Study 2: Structural Analog Evaluation
In a comparative analysis of structurally similar compounds, it was found that variations in methoxy substitution patterns influenced biological activity. For example, compounds with additional methoxy groups exhibited enhanced cytotoxicity against prostate cancer cells .

Q & A

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize residual acetyl/benzoyl chlorides with ice-cold NaHCO₃ before disposal .
  • Storage : Store at –20°C in amber vials to prevent degradation; monitor stability via TLC .

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